molecular formula C16H15N5O3S B11192998 5-Benzenesulfonamido-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-Benzenesulfonamido-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11192998
M. Wt: 357.4 g/mol
InChI Key: ALIFVKXJGRPYPZ-UHFFFAOYSA-N
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Description

5-Benzenesulfonamido-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a benzenesulfonamide group, a methylphenyl group, and a triazole ring

Preparation Methods

The synthesis of 5-Benzenesulfonamido-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the benzenesulfonamide and methylphenyl groups. One common synthetic route involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by subsequent functionalization to introduce the benzenesulfonamide and methylphenyl groups. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-Benzenesulfonamido-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

5-Benzenesulfonamido-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-Benzenesulfonamido-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis (programmed cell death). The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparison with Similar Compounds

5-Benzenesulfonamido-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide group and may exhibit similar chemical and biological properties.

    Triazole derivatives: Compounds containing the triazole ring, such as 1,2,3-triazole and 1,2,4-triazole, may have comparable reactivity and applications.

    Methylphenyl derivatives: Compounds with the methylphenyl group, such as toluene derivatives, may have similar chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research .

Properties

Molecular Formula

C16H15N5O3S

Molecular Weight

357.4 g/mol

IUPAC Name

5-(benzenesulfonamido)-N-(4-methylphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H15N5O3S/c1-11-7-9-12(10-8-11)17-16(22)14-15(19-21-18-14)20-25(23,24)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,22)(H2,18,19,20,21)

InChI Key

ALIFVKXJGRPYPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NNN=C2NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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